molecular formula C15H24ClN3O3 B2934031 tert-butyl N-{6-chloro-4-[(2-propoxyethyl)amino]-3-pyridinyl}carbamate CAS No. 915307-79-8

tert-butyl N-{6-chloro-4-[(2-propoxyethyl)amino]-3-pyridinyl}carbamate

Cat. No. B2934031
CAS RN: 915307-79-8
M. Wt: 329.83
InChI Key: DWCZHCJMCDQEES-UHFFFAOYSA-N
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Description

Tert-butyl N-{6-chloro-4-[(2-propoxyethyl)amino]-3-pyridinyl}carbamate, also known as CGP 7930, is a selective antagonist of the GABAB receptor. The GABAB receptor is a G protein-coupled receptor that is involved in the regulation of neurotransmitter release and synaptic plasticity. CGP 7930 has been widely used in scientific research to investigate the role of the GABAB receptor in various physiological and pathological processes.

Advantages and Limitations for Lab Experiments

One advantage of using tert-butyl N-{6-chloro-4-[(2-propoxyethyl)amino]-3-pyridinyl}carbamate 7930 in lab experiments is its selectivity for the GABAB receptor, which allows for the specific investigation of the role of this receptor in various physiological and pathological processes. However, one limitation is that this compound 7930 may have off-target effects on other receptors or ion channels, which could complicate the interpretation of experimental results.

Future Directions

There are several future directions for research involving tert-butyl N-{6-chloro-4-[(2-propoxyethyl)amino]-3-pyridinyl}carbamate 7930. One area of interest is the investigation of the role of the GABAB receptor in the regulation of pain and analgesia. Another area of interest is the development of novel GABAB receptor modulators for the treatment of neurological and psychiatric disorders. Finally, the use of this compound 7930 in combination with other drugs or therapies may provide new insights into the mechanisms underlying these conditions.

Synthesis Methods

Tert-butyl N-{6-chloro-4-[(2-propoxyethyl)amino]-3-pyridinyl}carbamate 7930 can be synthesized using a multi-step process that involves the reaction of 6-chloro-3-pyridinecarboxylic acid with 2-propoxyethylamine to form the corresponding amide. The amide is then reacted with tert-butyl chloroformate to form the this compound.

Scientific Research Applications

Tert-butyl N-{6-chloro-4-[(2-propoxyethyl)amino]-3-pyridinyl}carbamate 7930 has been used in a variety of scientific research applications, including the study of the GABAB receptor in the central nervous system, the regulation of neurotransmitter release, and the modulation of synaptic plasticity. It has also been used to investigate the role of the GABAB receptor in various pathological conditions, such as epilepsy, anxiety, and depression.

properties

IUPAC Name

tert-butyl N-[6-chloro-4-(2-propoxyethylamino)pyridin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24ClN3O3/c1-5-7-21-8-6-17-11-9-13(16)18-10-12(11)19-14(20)22-15(2,3)4/h9-10H,5-8H2,1-4H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWCZHCJMCDQEES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCCNC1=CC(=NC=C1NC(=O)OC(C)(C)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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